N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorinated and fluorinated phenyl group, a methyl-substituted phenyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.
Introduction of the 3-chloro-4-fluorophenyl group: This step involves the substitution reaction where the chlorinated and fluorinated phenyl group is introduced to the pyridazinone core.
Attachment of the 4-methylphenyl group: This step involves the coupling reaction to attach the methyl-substituted phenyl group to the pyridazinone core.
Formation of the acetamide linkage: This final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the phenyl rings.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chlorinated and fluorinated phenyl group but differs in the core structure.
N-(3-chloro-4-fluorophenyl)-4-nitrobenzenesulfonamide: This compound also contains the chlorinated and fluorinated phenyl group but has a different functional group attached.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific combination of functional groups and the pyridazinone core
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c1-12-2-4-13(5-3-12)17-8-9-19(26)24(23-17)11-18(25)22-14-6-7-16(21)15(20)10-14/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPCWIUHTWWQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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